1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHEFINWMGZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound’s structure comprises three modular components:
- 4-Bromophenyl isothiocyanate : Serves as the thiourea’s N1 substituent.
- 2-(Morpholin-4-yl)-2-(pyridin-3-yl)ethylamine : A bifunctional ethylenediamine derivative bearing morpholine and pyridine rings.
- Thiourea core (−NH−C(S)−NH−) : Formed via coupling of the amine and isothiocyanate.
Retrosynthetic disconnection identifies two critical intermediates:
- Intermediate A : 2-(Morpholin-4-yl)-2-(pyridin-3-yl)ethylamine.
- Intermediate B : 4-Bromophenyl isothiocyanate.
Synthesis of Intermediate A: 2-(Morpholin-4-Yl)-2-(Pyridin-3-Yl)Ethylamine
Nucleophilic Ring-Opening of Epoxides
Morpholine reacts with pyridine-containing epoxides under basic conditions. For example, 2-(pyridin-3-yl)oxirane and morpholine in tetrahydrofuran (THF) at 60°C yield 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethanol, which is subsequently converted to the amine via Curtius rearrangement or Staudinger reactions.
Representative Procedure:
- Epoxide Synthesis :
- 3-Vinylpyridine is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to form 2-(pyridin-3-yl)oxirane.
- Ring-Opening :
Synthesis of Intermediate B: 4-Bromophenyl Isothiocyanate
Thiourea Coupling: Final Step
Stepwise Condensation
Intermediate A (2-(morpholin-4-yl)-2-(pyridin-3-yl)ethylamine) reacts with Intermediate B (4-bromophenyl isothiocyanate) in anhydrous DCM under nitrogen atmosphere.
Procedure:
- Reaction Setup :
- Intermediate A (1.0 eq) dissolved in DCM.
- Intermediate B (1.05 eq) added dropwise at 0°C.
- Stirred for 4 hours at room temperature.
- Workup :
- Washed with 10% HCl (removes unreacted amine).
- Dried over MgSO4, concentrated under vacuum.
- Purification :
Analytical Validation and Characterization
Challenges and Mitigation Strategies
Moisture Sensitivity
Comparative Evaluation of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Stepwise Condensation | 65–72% | >98% | Moderate |
| One-Pot Synthesis | 68–70% | 95–97% | Low |
The stepwise method offers higher purity, while the one-pot approach improves throughput.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromophenyl group serves as a key site for palladium-catalyzed cross-coupling reactions:
Mechanistic Insight :
-
Bromine acts as a leaving group, enabling C–C or C–N bond formation.
-
Electron-withdrawing effects of the bromine enhance electrophilicity at the para position .
Cyclization Reactions
The thiourea moiety participates in base-induced cyclizations to form heterocycles:
Thiazoline Formation
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| α-Bromoacetone, Et₃N | Reflux in ethanol, 6–8 hours | 4-Methyl-1,3-thiazoline-2-imine derivatives | Antitumor agents |
Example Reaction :
Condensation with Electrophiles
The thiourea group reacts with aldehydes or ketones to form Schiff bases or thiazolidinones:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Ultrasonic irradiation, 50°C | Thiazolidin-4-one derivatives | 85–92% |
| Acetylacetone | Reflux in EtOH | Pyridopyrimidine hybrids | 78% |
Structural Impact :
Alkylation and Acylation
The thiourea sulfur and nitrogen atoms undergo alkylation/acylation under mild conditions:
| Reagent | Site Modified | Product | Application |
|---|---|---|---|
| Ethyl chloroacetate | Thiourea sulfur | S-Alkylated derivatives | PI3K inhibitors |
| Acryloyl chloride | Thiourea nitrogen | N-Acryloyl ureas | Antiproliferative agents |
Notable Example :
Acid/Base-Mediated Rearrangements
Protonation state modulates reactivity:
-
At pH < 5 : Morpholine nitrogen protonation disrupts coplanarity, reducing conjugation and altering nucleophilicity .
-
At pH 7–9 : Deprotonation of thiourea enhances sulfur nucleophilicity, promoting S-alkylation .
Biological Activity Correlation
Reaction products exhibit structure-dependent bioactivity:
Reaction Optimization Trends
Recent advances emphasize eco-friendly protocols:
| Parameter | Traditional Method | Improved Protocol | Efficiency Gain |
|---|---|---|---|
| Solvent | DMF, reflux | Aqueous ethanol, ultrasound | 40% faster |
| Catalyst | Stoichiometric base | Catalytic triethylamine | 20% yield increase |
This compound’s versatility in cross-coupling, heterocycle formation, and targeted alkylation underscores its value in medicinal chemistry. Reaction pathways are tunable through substituent engineering, enabling rational design of derivatives with enhanced bioactivity and selectivity .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 421.35 g/mol. The presence of the bromophenyl group, morpholine, and pyridine moieties contributes to its unique chemical behavior and biological activity.
Biological Activities
-
Anticancer Properties
- Recent studies have highlighted the anticancer potential of thiourea derivatives, including 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, including U937 cells, with IC50 values indicating their potency compared to standard chemotherapeutic agents like etoposide .
- The compound’s mechanism of action may involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
- Antimicrobial Activity
-
Inhibitory Effects on Enzymes
- The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a role in estrogen biosynthesis and is implicated in hormone-dependent cancers .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
A study conducted on a series of thiourea derivatives demonstrated that compounds structurally similar to this compound exhibited notable antiproliferative effects on cancer cell lines. Specifically, one derivative showed an IC50 value of 16.23 μM against U937 cells, suggesting that modifications to the thiourea structure can enhance biological activity .
Case Study: Antimicrobial Efficacy
In another investigation, a range of thiourea compounds were tested for their antimicrobial properties. The results indicated that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea depends on its specific application:
Biochemical Probes: It may interact with specific proteins or enzymes, inhibiting their activity.
Therapeutic Agents: It may target specific cellular pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural Features
The compound’s structural analogs differ primarily in substituent groups, which dictate physicochemical and biological properties:
Physicochemical Properties
- Melting Points: Target Compound: Not reported. Furochromenyl Thiourea (11b): 208–211°C . Bromo-Chlorophenyl Thiourea: ~150–160°C (estimated from analogous compounds) .
- Solubility : Morpholine and pyridine groups in the target compound likely enhance aqueous solubility compared to purely aromatic analogs (e.g., furochromenyl derivatives).
Key Research Findings
Morpholine’s Role : Morpholine derivatives are frequently used to enhance solubility and bioavailability in drug design, as seen in kinase inhibitors and antivirals .
Heterocyclic Advantages : Pyridine and morpholine moieties offer diverse interaction modes (e.g., π-π stacking, hydrogen bonding) critical for target engagement .
Biological Activity
1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea, commonly referred to as BMPTU, is a synthetic compound belonging to the thiourea class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of BMPTU, supported by data tables, case studies, and recent research findings.
- IUPAC Name : 1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea
- CAS Number : 851946-39-9
- Molecular Formula : C18H21BrN4OS
- Molecular Weight : 421.36 g/mol
Antimicrobial Activity
BMPTU exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of approximately 14.59 μM for DNA gyrase inhibition, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of BMPTU
| Bacterial Strain | Inhibition Mechanism | IC50 (μM) |
|---|---|---|
| Staphylococcus aureus | DNA gyrase inhibition | 14.59 |
| Escherichia coli | Protein synthesis interference | TBD |
Anticancer Activity
Research indicates that BMPTU has promising anticancer effects. A series of thiourea derivatives were tested against several cancer cell lines, including breast and colon cancer cells. The results showed that BMPTU significantly inhibited cell proliferation with IC50 values ranging from 7 to 20 µM, suggesting its potential in cancer therapy .
Table 2: Anticancer Activity of BMPTU
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 12.0 | Cell cycle arrest |
Anti-inflammatory Activity
BMPTU also demonstrates anti-inflammatory properties. In vitro studies showed that it could inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses . This suggests potential therapeutic applications in inflammatory diseases.
Table 3: Anti-inflammatory Activity of BMPTU
| Assay | Result |
|---|---|
| NF-kB Inhibition | Significant |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study assessed the effectiveness of BMPTU against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth effectively, outperforming several conventional antibiotics in vitro. -
Case Study on Anticancer Properties :
In a preclinical trial involving human leukemia cell lines, BMPTU exhibited cytotoxic effects with an IC50 as low as 1.50 µM, highlighting its potential as a lead compound in developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for preparing 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea?
- Methodological Answer : Synthesis typically involves coupling an isothiocyanate intermediate with a morpholine-pyridine ethylamine derivative. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C during thiourea formation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amine groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., thiourea NH signals at δ 9.5–10.5 ppm) and confirm substitution patterns on aromatic rings .
- FTIR : Strong absorptions at ~1250 cm (C=S stretch) and ~3300 cm (N-H stretch) verify thiourea functionality .
- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) .
- Antioxidant testing : DPPH/ABTS radical scavenging assays (IC calculation via UV-Vis spectroscopy) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins before advanced studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Establish EC/IC ratios to differentiate selective activity from general toxicity .
- Targeted assays : Use enzymatic assays (e.g., kinase inhibition) to identify specific molecular targets versus nonspecific membrane disruption .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate experimental variables .
Q. How can X-ray crystallography and computational modeling elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between thiourea NH and pyridine N) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., bacterial enzymes, cancer receptors) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to rationalize reactivity trends .
Q. What advanced synthetic modifications enhance selectivity for therapeutic applications?
- Methodological Answer :
- Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine to modulate lipophilicity and target engagement .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and evaluate stereospecific activity .
- Prodrug design : Introduce ester/amide prodrug moieties to improve bioavailability (hydrolyzed in vivo by esterases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
